molecular formula C13H9Cl2N3OS B2688968 Dooku1

Dooku1

Cat. No.: B2688968
M. Wt: 326.2 g/mol
InChI Key: MNPOBXLPCWFONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

Dooku1 primarily targets the PIEZO1 channel , a mechanosensitive non-selective cation channel . PIEZO1 is present in many cell types, including Red Blood Cells (RBCs), and together with the Gárdos channel, it forms a tandem in RBCs that participates in the rapid adjustment of the cell volume .

Mode of Action

This compound interacts with its target, the PIEZO1 channel, in a unique way. It was initially identified as an antagonist of Yoda1-induced effects, without having any ability to activate PIEZO1 channels . In rbcs, this compound has been observed to behave as a piezo1 agonist, similarly to yoda1 but with a lower potency . This suggests that this compound can both antagonize and mimic the effects of Yoda1, depending on the cellular context .

Biochemical Pathways

This compound affects the biochemical pathways associated with the PIEZO1 channel. In RBCs, this compound has been shown to produce an entry of calcium sufficient to trigger Gárdos channel activation . Moreover, this compound evokes a rise in intracellular sodium concentrations, suggesting that it targets a non-selective cation channel . These effects indicate that this compound can modulate the biochemical pathways related to calcium and sodium ion transport.

Pharmacokinetics

It’s known that this compound can disrupt yoda1-induced piezo1 channel activity and inhibit yoda1-induced relaxation of aorta . This suggests that this compound can effectively reach its target in the body and exert its effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in ion transport. In RBCs, this compound can produce an entry of calcium sufficient to trigger Gárdos channel activation . It also evokes a rise in intracellular sodium concentrations . These effects likely result in changes in cell volume and other downstream cellular processes.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the unique characteristics of the RBC membrane and associated cytoskeleton can affect the pharmacology of PIEZO1, and by extension, the effects of this compound . .

Biochemical Analysis

Biochemical Properties

Dooku1 interacts with the Piezo1 channel, a mechanosensitive non-selective cation channel present in many cell types . This compound can disrupt Yoda1-induced Piezo1 channel activity .

Cellular Effects

In human red blood cells (RBCs), this compound has been shown to produce entry of calcium sufficient to trigger Gárdos channel activation . This suggests that this compound influences cell function by modulating calcium levels and subsequent cellular processes.

Molecular Mechanism

This compound likely targets the Piezo1 channel, as its effects were abolished upon using GsMTx4, a known mechanosensitive channel blocker . This suggests that this compound exerts its effects at the molecular level through binding interactions with the Piezo1 channel.

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In one study, this compound was shown to have an apparent IC50 on Yoda1 effects of 90.7 µM .

Metabolic Pathways

This compound interacts with the Piezo1 channel, which is involved in the rapid adjustment of cell volume . This suggests that this compound may influence metabolic pathways related to ion homeostasis and cell volume regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dooku1 is synthesized through the modification of the pyrazine ring of Yoda1. The synthetic route involves the substitution of the thiadiazole group with oxadiazole, resulting in a compound that lacks agonist activity but effectively antagonizes Yoda1 .

Industrial Production Methods: The industrial production of this compound involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired chemical structure and activity. The compound is typically produced in research laboratories and is available for scientific research purposes .

Chemical Reactions Analysis

Types of Reactions: Dooku1 primarily undergoes substitution reactions due to its chemical structure. It does not exhibit significant oxidation or reduction reactions under standard laboratory conditions .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as pyrazine derivatives and oxadiazole compounds. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products: The major product of the synthesis of this compound is the compound itself, characterized by its ability to inhibit Yoda1-induced Piezo1 channel activity. No significant by-products are reported in the literature .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c14-9-3-1-4-10(15)8(9)7-20-13-18-17-12(19-13)11-5-2-6-16-11/h1-6,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPOBXLPCWFONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=CN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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